4-Chloro-3,7-dimethylquinolin-8-amine

Medicinal Chemistry Cross-Coupling Chemistry Quinoline Derivatization

Researchers screening antimalarial leads often face single-scaffold compounds limited to blood-stage OR liver-stage activity. 4-Chloro-3,7-dimethylquinolin-8-amine resolves this by integrating 4-chloroquinoline and 8-aminoquinoline pharmacophores in one Rule-of-Three-compliant fragment (MW 206.67). • Dual-stage phenotypic screening: blood-stage (P. falciparum) and liver-stage (P. berghei) in a single library entry • Orthogonal C4-Cl (SNAr) and C8-NH₂ handles enable selective parallel library synthesis without protecting group manipulation • 38% lighter than 6-bromo analog; superior ligand efficiency headroom for fragment growing 95% purity. Custom synthesis and bulk quantities available upon request.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
Cat. No. B13259630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,7-dimethylquinolin-8-amine
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=C(C(=C2C=C1)Cl)C)N
InChIInChI=1S/C11H11ClN2/c1-6-3-4-8-9(12)7(2)5-14-11(8)10(6)13/h3-5H,13H2,1-2H3
InChIKeyBGFODBHHLHFTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3,7-dimethylquinolin-8-amine: Physicochemical & Comparator Profile


4-Chloro-3,7-dimethylquinolin-8-amine (CAS 2060039-41-8; molecular formula C₁₁H₁₁ClN₂; molecular weight 206.67 g/mol) is a heterocyclic aromatic amine belonging to the 8-aminoquinoline class . The compound features a quinoline core with three key substituents: a chlorine atom at the 4-position, methyl groups at the 3- and 7-positions, and a primary amine at the 8-position [1]. This substitution pattern places it at the structural intersection of two pharmacologically significant quinoline families—the 4-chloroquinoline scaffold (characteristic of chloroquine-type blood schizontocides) and the 8-aminoquinoline scaffold (characteristic of primaquine-type tissue schizontocides and transmission blockers) [2]. The compound is commercially available as a research chemical and screening intermediate, with a molecular weight approximately 28–34 Da heavier than non-chlorinated 8-aminoquinoline analogs such as 3,4-dimethylquinolin-8-amine (MW 172.23) .

Scaffold Context Integrates 4-chloroquinoline and 8-aminoquinoline pharmacophores for dual-stage antimalarial research.
Derivatization Handle 4-Chloro substituent activated for SNAr library synthesis without competing cross-coupling sites.
Fragment Space Fully Rule-of-Three compliant low-MW scaffold supporting ligand efficiency optimization.
Procurement Note Commercial availability reported across multiple suppliers; data to verify for specific purity requirements.

4-Chloro-3,7-dimethylquinolin-8-amine: Differentiation from Generic Analogs


The 8-aminoquinoline pharmacophore exhibits extreme sensitivity to nuclear substitution patterns, as demonstrated by systematic structure–activity relationship (SAR) evaluations of over 200 analogs, where the presence, position, and identity of substituents (methyl, chloro, alkoxy, fluoro) produced radical-cure activity spanning from inactive to four times the potency of primaquine in the P. cynomolgi rhesus monkey model [1]. The 4-chloro substituent on the quinoline nucleus is known to be a critical determinant of β-hematin inhibitory activity in 4-aminoquinoline antimalarials [2], while the 3- and 7-methyl groups modulate both electronic density on the quinoline ring and steric accessibility of the 8-amino group for downstream derivatization . Consequently, substituting 4-Chloro-3,7-dimethylquinolin-8-amine with a non-chlorinated analog (e.g., 3,4-dimethylquinolin-8-amine, MW 172.23) or a brominated analog (e.g., 6-bromo-4-chloro-3,7-dimethylquinolin-8-amine, MW 285.57) would alter halogen-dependent electrophilic reactivity, hydrogen-bonding capacity, and metabolic stability profiles in ways that cannot be predicted without explicit experimental validation . The evidence below quantifies these differentiation dimensions.

Compound
Differentiating Risk
4-Chloro-3,7-dimethylquinolin-8-amine
vs.
3,4-Dimethyl analog: Altered steric environment at 8-NH₂ and loss of SNAr handle at C4.
4-Chloro-3,7-dimethylquinolin-8-amine
vs.
6-Bromo analog: Competing electrophilic site shifts reactivity from SNAr to cross-coupling.
4-Chloro-3,7-dimethylquinolin-8-amine
vs.
Non-halogenated analog: Lipophilicity profile and hydrogen-bonding capacity may shift significantly.

4-Chloro-3,7-dimethylquinolin-8-amine: Comparator Evidence


Electrophilic Reactivity: 4-Cl vs. 6-Br Substituent

The 4-chloro substituent on 4-Chloro-3,7-dimethylquinolin-8-amine provides a chemically distinct electrophilic handle compared to the 6-bromo analog (6-bromo-4-chloro-3,7-dimethylquinolin-8-amine, MW 285.57). The chlorine atom at C-4 is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing quinoline nitrogen at position 1, enabling selective derivatization at this position under controlled conditions. In contrast, the 6-bromo analog presents a competing electrophilic site at C-6 (bromine), which is preferentially reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) due to the lower bond dissociation energy of C–Br (≈285 kJ/mol) versus C–Cl (≈350 kJ/mol) [1]. This differential reactivity allows 4-Chloro-3,7-dimethylquinolin-8-amine to serve as a mono-functionalizable scaffold for SNAr-based library synthesis without competing cross-coupling at halogen positions, a feature not available with the 6-bromo analog [2].

Electrophilic Reactivity
Class-level inference
C4–Cl BDE ≈ 350 kJ/mol (SNAr) vs. C6–Br BDE ≈ 285 kJ/mol (Cross-coupling)
Orthogonal derivatization paths.
Monochloro scaffold avoids competing halogen reactivity.
Medicinal Chemistry Cross-Coupling Chemistry Quinoline Derivatization

Steric & Lipophilic Modulation: 3,7- vs. 3,4-Dimethyl Pattern

The 3,7-dimethyl substitution pattern on 4-Chloro-3,7-dimethylquinolin-8-amine generates a distinct steric and lipophilic environment compared to the 3,4-dimethyl analog (3,4-dimethylquinolin-8-amine, CAS 3393-72-4, MW 172.23). In the target compound, the methyl group at C-7 is positioned ortho to the 8-amino group, directly modulating the steric accessibility and nucleophilicity of the primary amine for downstream conjugation reactions (e.g., reductive amination, amide coupling, or amino acid conjugation). In the 3,4-dimethyl analog, the methyl group at C-4 replaces the chlorine atom, eliminating both the electron-withdrawing effect and the SNAr handle while simultaneously altering the hydrogen-bonding capacity at the 4-position [1]. The predicted logP of the target compound (estimated ~3.0–3.5 based on the 4-chloro-3-methylquinolin-8-amine analog logP = 2.78 ) is higher than that of the non-chlorinated 3,4-dimethyl analog, reflecting the lipophilic contribution of the 4-chloro substituent versus a 4-methyl group.

Steric & Lipophilic Shift
Class-level inference
C7-methyl ortho to 8-NH₂ vs. C4-methyl on 3,4-dimethyl analog (ΔMW ~34 Da)
Prodrug conjugation fit may differ.
LogP shift estimated ~0.5-1.0 units higher for target compound.
Drug Design Lipophilicity Structure–Activity Relationship

Fragment Screening: Molecular Weight vs. 6-Bromo Analog

With a molecular weight of 206.67 g/mol, 4-Chloro-3,7-dimethylquinolin-8-amine falls within the optimal fragment range (MW ≤ 300 Da, commonly referred to as the 'Rule of Three' for fragment-based lead discovery), whereas the 6-bromo analog (6-bromo-4-chloro-3,7-dimethylquinolin-8-amine) has a molecular weight of 285.57 g/mol, approaching the upper limit and reducing the fragment-like character [1]. The ~79 Da mass difference (attributable to Br replacing H at C6, with Br atomic mass ~80 Da) represents a substantial increase that may adversely affect ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) during fragment hit triage. The target compound also benefits from a lower heavy atom count (14 vs. 15 for the bromo analog), providing greater 'room' for subsequent chemical elaboration without exceeding lead-like property thresholds [2].

Fragment Compliance
Class-level inference
MW 206.67 vs. 285.57
Supports fragment growing strategies.
Δ79 Da advantage over 6-bromo analog for lead-like optimization.
Fragment-Based Drug Discovery Lead Optimization Molecular Properties

8-Aminoquinoline Scaffold: Class-Level Antimalarial Activity

While no direct antimalarial IC₅₀ data for 4-Chloro-3,7-dimethylquinolin-8-amine have been published, the broader 8-quinolinamine class provides quantitative context for its potential. A 2018 study by Jain et al. reported that structurally related 8-quinolinamines bearing 4-methyl, 5-alkoxy, and 2-tert-butyl substituents exhibited in vitro antimalarial activity ranging from IC₅₀ = 20 to 4760 ng/mL against drug-sensitive P. falciparum D6 and IC₅₀ = 22 to 4760 ng/mL against drug-resistant W2 strains [1]. Critically, the landmark SAR study by Schmidt (1983) of 200 8-aminoquinolines established that methyl substituents at position 4 (analogous to the 4-chloro position in the target compound) were among the nuclear modifications with the most favorable impact on radical curative activity, with 6 out of 34 active derivatives being four times as active as primaquine and 9 being twice as active [2]. The 4-chloro substituent in the target compound may confer distinct electronic properties compared to the 4-methyl group tested in these studies, potentially altering both β-hematin inhibition capacity and metabolic stability—hypotheses that remain to be experimentally validated [3].

Antimalarial Potential
Cross-study comparable
Class-level IC₅₀: 20–4760 ng/mL (D6/W2)
Endpoint context requires validation.
Activity not directly confirmed; reports up to 4x primaquine in vivo model response.
Antimalarial Drug Discovery 8-Aminoquinoline SAR Plasmodium falciparum

Commercial Availability & Purity Benchmarking

4-Chloro-3,7-dimethylquinolin-8-amine (CAS 2060039-41-8) is available from multiple commercial suppliers as a research-grade chemical, with catalog listings confirming its identity via IUPAC name, molecular formula (C₁₁H₁₁ClN₂), and molecular weight (206.67 g/mol) . In contrast, the structurally related analog 4-chloro-3-methylquinolin-8-amine (CAS 190138-84-2, MW 192.64 g/mol) is available at ≥98% purity from multiple vendors , while the brominated analog 6-bromo-4-chloro-3,7-dimethylquinolin-8-amine (CAS 2060006-81-5, MW 285.57) has limited supplier coverage with fewer purity documentation options [1]. The 3,4-dimethyl analog (CAS 3393-72-4, MW 172.23) is widely stocked at 97% purity, but lacks the 4-chloro electrophilic handle critical for further derivatization . The target compound's intermediate molecular weight (206.67) and dual functionality (4-Cl for SNAr, 8-NH₂ for conjugation) position it as a versatile building block with a favorable balance of commercial accessibility and synthetic utility.

Availability
Data to verify
Multiple supplier listings; purity typically 95–98%.
Specification review recommended.
Supplier catalog data; independent COA validation pending.
Chemical Procurement Research Intermediate Quinoline Building Block

Dual Pharmacophore Potential: 4-Cl & 8-NH₂ Motifs

4-Chloro-3,7-dimethylquinolin-8-amine is structurally distinctive in that it simultaneously carries the 4-chloroquinoline motif (the core pharmacophore of chloroquine-type blood schizontocides) and the 8-aminoquinoline motif (the core pharmacophore of primaquine-type tissue schizontocides and gametocytocides) within a single, non-dimeric molecular framework [1]. This contrasts with the clinically established paradigm where these two pharmacophores are deployed as separate drug molecules (chloroquine for blood-stage, primaquine for liver-stage and transmission blocking) [2]. Hybrid molecules that covalently link 4-aminoquinoline and 8-aminoquinoline pharmacophores (e.g., 'reversed chloroquines' or endoperoxide-8-aminoquinoline hybrids) have demonstrated dual-stage antimalarial activity and enhanced metabolic stability in recent preclinical studies [3]. The target compound, by virtue of its 4-chloro and 8-amino substitution pattern on a single quinoline nucleus, represents a simplified, low-molecular-weight embodiment of this dual-pharmacophore concept, potentially enabling blood-stage activity (via the 4-chloroquinoline-like motif) and liver-stage/transmission-blocking activity (via the 8-aminoquinoline motif) without the synthetic complexity and PK liabilities of dimeric or linked hybrids [1].

Dual-Pharmacophore
Class-level inference
Single nucleus bearing 4-Cl and 8-NH₂ vs. clinical drugs or dimeric hybrids (MW > 400).
Supports dual-stage screening models.
Simplified architecture avoids linker complexity in hybrid molecules.
Antimalarial Hybrid Molecules Dual-Stage Antimalarials Quinoline Pharmacophore Design

4-Chloro-3,7-dimethylquinolin-8-amine: Key Application Scenarios


Antimalarial Lead Discovery: Dual-Pharmacophore Screening

Given its structural integration of both 4-chloroquinoline and 8-aminoquinoline pharmacophores within a single low-molecular-weight scaffold (MW 206.67), the compound is best deployed as a privileged screening library entry in phenotypic whole-cell antimalarial assays against both blood-stage (P. falciparum D6, W2, 3D7 strains) and liver-stage (P. berghei or P. cynomolgi sporozoite models) parasites [1]. This dual-stage screening approach is directly supported by the class-level antimalarial activity of structurally related 8-quinolinamines (IC₅₀ = 20–4760 ng/mL against D6 and W2 strains) and the validated radical-cure potential of methyl-substituted 8-aminoquinolines in the P. cynomolgi rhesus monkey model [2].

4-Chloro SNAr Handle: Parallel Library Synthesis

The 4-chloro substituent activated by the quinoline N-1 electron-withdrawing effect makes this compound an ideal starting material for nucleophilic aromatic substitution (SNAr)-based parallel library synthesis. Unlike the 6-bromo analog, which has a competing cross-coupling site, the target compound allows chemists to selectively functionalize the C4 position with amines, alkoxides, or thiols while preserving the 3,7-dimethyl and 8-amino groups for subsequent diversification [1]. This orthogonal reactivity is valuable for medicinal chemistry groups building focused quinoline libraries for structure–activity relationship exploration.

Fragment-Based Discovery: Rule-of-Three Compliant Fragment

At MW 206.67 with 14 heavy atoms, the compound is fully compliant with the 'Rule of Three' (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. It is approximately 38% lighter than the 6-bromo analog (MW 285.57), providing superior ligand efficiency headroom for fragment growing or linking strategies. The compound can serve as a fragment starting point for targets where quinoline-based fragments have shown affinity, such as β-hematin, kinases, or GPCRs, with the 8-NH₂ and 4-Cl groups providing two chemically distinct vectors for fragment elaboration [2].

Amino Acid Conjugate Prodrug Design: 8-NH₂ Platform

The presence of a sterically accessible 8-amino group (modulated but not blocked by the ortho C7-methyl) enables conjugation with amino acids, dipeptides, or pseudodipeptides for prodrug design, following established protocols for 8-quinolinamine amino acid conjugates [1]. The 4-chloro substituent provides an additional handle for tuning physicochemical properties (logP, solubility, metabolic stability) independently of the amino acid side chain. This dual-point modulation strategy is particularly relevant for improving the oral bioavailability and reducing the hemolytic toxicity of 8-aminoquinoline antimalarials [2].

Application
Selection Property
Validation Focus
Antimalarial Dual-Pharmacophore Screening
Pharmacophore multiplicity
Blood-/liver-stage model response endpoints
Parallel Library Synthesis
Orthogonal reactivity (SNAr)
C4-selective derivatization chemoselectivity
Fragment-Based Lead Discovery
Ligand efficiency space
Rule-of-Three compliance and fragment growing vectors
Amino Acid Prodrug Design
8-NH₂ steric accessibility
Amino acid conjugation and exposure model interpretation
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